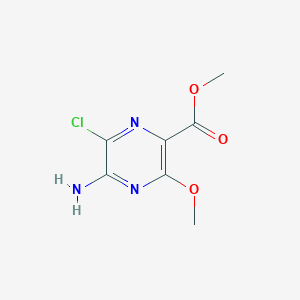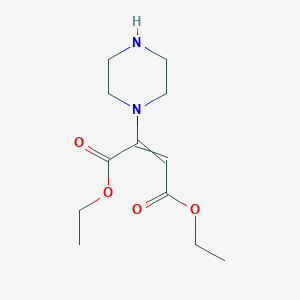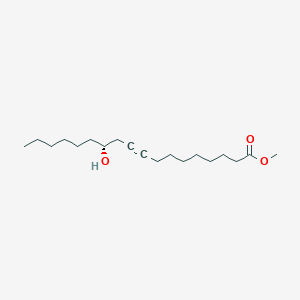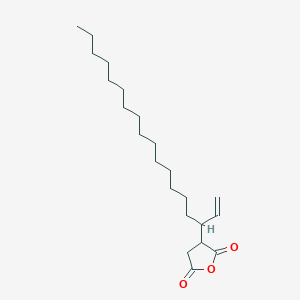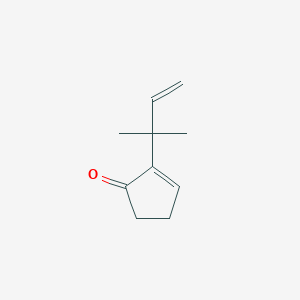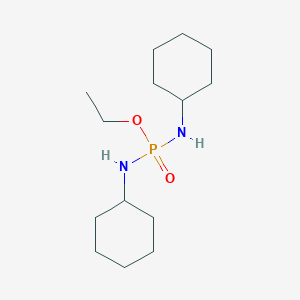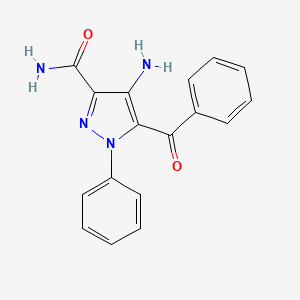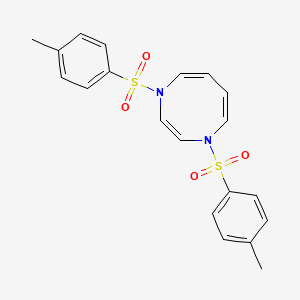![molecular formula C13H14N2 B14614245 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- CAS No. 59715-16-1](/img/structure/B14614245.png)
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl-3,4-dihydro-β-carboline with methyl iodide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmaline: A related compound with a similar indole structure, known for its psychoactive properties.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Another derivative with potential biological activities.
Uniqueness
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59715-16-1 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1,4-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H14N2/c1-8-7-14-9(2)13-12(8)10-5-3-4-6-11(10)15-13/h3-6,8,15H,7H2,1-2H3 |
Clé InChI |
YYCFDQPFRZCFDU-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(C2=C1C3=CC=CC=C3N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
